molecular formula C14H19Cl2N3O2S B15348555 Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride CAS No. 936250-34-9

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride

Cat. No.: B15348555
CAS No.: 936250-34-9
M. Wt: 364.3 g/mol
InChI Key: MAHWURKVWMOAAY-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride is a chemical compound with the molecular formula C15H21Cl2N3O2S and a molecular weight of 378.3 g/mol. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline but with a nitrogen atom in the second position of the ring structure.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isoquinoline-5-sulfonic acid and piperidin-4-ylamine.

  • Reaction Steps: The reaction involves the amide formation between isoquinoline-5-sulfonic acid and piperidin-4-ylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

  • Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Purification: The product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonic acid group to a sulfide.

  • Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Sulfide derivatives.

  • Substitution Products: Substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems.

  • Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism by which Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Isoquinoline-5-sulfonic acid

  • Piperidin-4-ylamine

  • Other isoquinoline derivatives

Properties

CAS No.

936250-34-9

Molecular Formula

C14H19Cl2N3O2S

Molecular Weight

364.3 g/mol

IUPAC Name

N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-7-15-8-5-12)14-3-1-2-11-10-16-9-6-13(11)14;;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;2*1H

InChI Key

MAHWURKVWMOAAY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Origin of Product

United States

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